molecular formula C23H23F3N4O2 B2729890 (7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1251588-91-6

(7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone

Cat. No. B2729890
CAS RN: 1251588-91-6
M. Wt: 444.458
InChI Key: SWICSWGEJOYCLA-UHFFFAOYSA-N
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Description

(7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23F3N4O2 and its molecular weight is 444.458. The purity is usually 95%.
BenchChem offers high-quality (7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The synthesized compound has been evaluated for its anticancer potential. For instance, 2-Amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene demonstrated apoptosis induction in T47D breast cancer cells and other human cell lines .

Heterocyclic Synthesis

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives serve as essential heterocyclic compounds. Their orthogonal functional groups make them valuable intermediates for subsequent transformations. Various synthetic methods exist, including multicomponent reactions (MCRs) involving aldehydes, malononitrile, β-ketoesters, and enolizable C-H-activated acidic compounds .

Flavoring Components in Food

While not directly related to pharmacology, the compound’s aromatic properties could impact food flavor. Biotechnological approaches may enhance these properties, potentially influencing national foodstuffs .

Building Blocks for Pyrrolo[2,3-d]pyrimidine Synthesis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves this compound as a building block. The practical procedure yields the desired product, which has applications in medicinal chemistry .

properties

IUPAC Name

(3-methylpiperidin-1-yl)-[7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2/c1-14-4-3-11-30(13-14)22(31)19-12-27-21-18(10-5-15(2)28-21)20(19)29-16-6-8-17(9-7-16)32-23(24,25)26/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWICSWGEJOYCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone

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